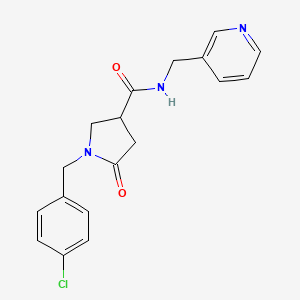

1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC11434778

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18ClN3O2 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H18ClN3O2/c19-16-5-3-13(4-6-16)11-22-12-15(8-17(22)23)18(24)21-10-14-2-1-7-20-9-14/h1-7,9,15H,8,10-12H2,(H,21,24) |

| Standard InChI Key | PLZVVYRGGABOOI-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |

Introduction

Molecular Formula:

C₁₇H₁₆ClN₃O₂

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. A plausible synthetic pathway includes:

-

Formation of the pyrrolidine core: This may involve cyclization reactions using precursors such as amino acids or keto-esters.

-

Introduction of the chlorobenzyl group: This can be achieved through alkylation reactions using 4-chlorobenzyl bromide or chloride.

-

Attachment of the pyridin-3-ylmethyl group: This step likely involves amidation or reductive amination reactions with suitable pyridine derivatives.

Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure of the synthesized compound.

Applications and Biological Activity

Compounds with similar structures have been studied for various biological activities due to their functional groups and heterocyclic frameworks. Potential applications include:

a) Pharmacological Activities

-

The pyrrolidine and carboxamide moieties are common in drug design for targeting enzymes or receptors.

-

The chlorobenzyl group may enhance lipophilicity, aiding in membrane permeability.

c) Enzyme Inhibition

Heterocyclic amides are often explored as inhibitors for enzymes such as proteases or polymerases. Molecular docking studies can provide insights into binding affinities with biological targets.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₃O₂ |

| Molecular Weight | ~329.78 g/mol |

| Functional Groups | Ketone, amide, aromatic rings |

| Solubility | Soluble in polar organic solvents |

| Potential Applications | Antioxidants, enzyme inhibitors |

| Synthetic Techniques | Cyclization, alkylation, amidation |

Future Directions

Further research on this compound could focus on:

-

Molecular docking studies to identify potential biological targets.

-

Synthesis of analogs to explore SAR and optimize pharmacological properties.

-

Evaluation of pharmacokinetics and toxicity profiles for potential therapeutic use.

This comprehensive analysis highlights the potential significance of 1-(4-chlorobenzyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide in medicinal chemistry and related fields. Further experimental studies are warranted to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume